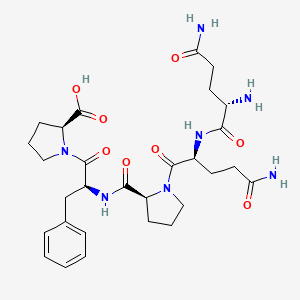![molecular formula C15H22O2Si B14256620 Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- CAS No. 223905-13-3](/img/structure/B14256620.png)
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is an organic compound with the molecular formula C14H20O2Si. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenyl group and a trimethylsilyl ether group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form the corresponding phenyl-substituted cyclopentanone. This intermediate is then treated with trimethylsilyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
the general approach involves the use of Grignard reagents and trimethylsilylating agents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanone, 2-methyl-
- Cyclopentanone, 2-phenyl-
- Cyclopentanone, 2-(trimethylsilyl)oxy-
Uniqueness
Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]- is unique due to the presence of both a phenyl group and a trimethylsilyl ether group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
223905-13-3 |
|---|---|
Formule moléculaire |
C15H22O2Si |
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
2-[phenyl(trimethylsilyloxy)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H22O2Si/c1-18(2,3)17-15(12-8-5-4-6-9-12)13-10-7-11-14(13)16/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
Clé InChI |
MCPJTCBVKHDKCN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C1CCCC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)


![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

